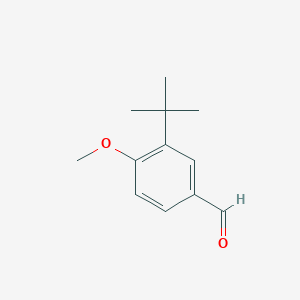

3-Tert-butyl-4-methoxybenzaldehyde

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-tert-butyl-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,3)10-7-9(8-13)5-6-11(10)14-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDRYKVXOFJZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396253 | |

| Record name | 3-tert-butyl-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107430-92-2 | |

| Record name | 3-tert-butyl-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Tert-butyl-4-methoxybenzaldehyde synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-Tert-butyl-4-methoxybenzaldehyde

Introduction

This compound is an aromatic aldehyde of significant interest in organic synthesis. Its structure, featuring a sterically demanding tert-butyl group and an electron-donating methoxy group on a benzaldehyde core, makes it a valuable intermediate for the synthesis of more complex molecules in the fields of pharmaceuticals, agrochemicals, and materials science. The specific arrangement of these functional groups influences the molecule's reactivity and provides a scaffold for building targeted derivatives.

This guide provides a comprehensive overview of a robust synthetic methodology for this compound, focusing on the Rieche formylation of 2-tert-butylanisole. It delves into the causality behind the experimental design, offers a detailed, field-proven protocol, and outlines the essential characterization techniques required to verify the structure and purity of the final product. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound.

Synthesis Methodology: Rieche Formylation

The introduction of a formyl group (-CHO) onto an aromatic ring is a cornerstone of organic synthesis. For electron-rich aromatic systems like 2-tert-butylanisole, several methods are viable, including the Vilsmeier-Haack reaction and the Duff reaction.[1][2] However, the Rieche formylation offers a reliable and high-yielding approach under relatively mild conditions.[3][4]

Principle and Strategic Rationale

The Rieche formylation is an electrophilic aromatic substitution reaction.[4] The strategy hinges on activating an electron-rich aromatic substrate, in this case, 2-tert-butylanisole, towards attack by a formylating agent. The choice of 2-tert-butylanisole as the starting material is strategic; the methoxy group is a powerful activating group, and its ortho-tert-butyl substituent provides significant steric hindrance. This steric bulk effectively blocks the adjacent ortho position, directing the incoming electrophile almost exclusively to the para position, thus ensuring high regioselectivity for the desired this compound isomer.

Dichloromethyl methyl ether (Cl₂CHOCH₃) serves as the formyl group source. In the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄), it generates a highly reactive electrophile, the methoxy-chlorocarbenium ion ([CH(Cl)OCH₃]⁺).[5] This electrophile is potent enough to react with the activated aromatic ring, leading to formylation.

Reaction Mechanism

The mechanism proceeds through three key stages:

-

Generation of the Electrophile: Titanium tetrachloride, a powerful Lewis acid, coordinates with one of the chlorine atoms of dichloromethyl methyl ether. This coordination polarizes the C-Cl bond, facilitating its cleavage to form the resonance-stabilized methoxy-chlorocarbenium ion and the [TiCl₅]⁻ complex.

-

Electrophilic Aromatic Substitution: The electron-rich π system of the 2-tert-butylanisole ring attacks the electrophilic carbon of the carbenium ion. This attack preferentially occurs at the C5 position (para to the methoxy group) due to the powerful ortho, para-directing nature of the methoxy group and the steric blocking of the C3 position by the adjacent tert-butyl group. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization and Hydrolysis: A weak base (such as the [TiCl₅]⁻ complex or solvent) abstracts the proton from the C5 position, restoring the aromaticity of the ring and yielding a chloroether intermediate. During the aqueous workup, this intermediate is readily hydrolyzed to afford the final product, this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Reagents and Materials:

-

2-tert-Butylanisole

-

Dichloromethyl methyl ether

-

Titanium tetrachloride (TiCl₄), 1M solution in Dichloromethane (DCM)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-tert-butylanisole (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring. Causality: This initial cooling is crucial to manage the exothermic nature of the addition of the strong Lewis acid, TiCl₄, preventing potential side reactions and ensuring controlled reaction kinetics.

-

Lewis Acid Addition: Slowly add titanium tetrachloride (1.2 - 1.5 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. A color change to a deep red or brown is typically observed.

-

Formylating Agent Addition: After stirring for 10 minutes, add dichloromethyl methyl ether (1.1 eq) dropwise, again maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl. Causality: The acidic aqueous quench hydrolyzes the intermediate and decomposes the titanium complexes. This step is highly exothermic and must be performed slowly and with caution.

-

Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. Causality: The acid wash removes any remaining basic impurities. The bicarbonate wash neutralizes any residual acid. The brine wash removes the bulk of the dissolved water before the drying step.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.

Synthesis and Purification Workflow

Caption: Relationship between analytical methods and structural verification.

Conclusion

This guide has detailed a robust and regioselective synthesis of this compound via the Rieche formylation of 2-tert-butylanisole. The rationale behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the synthetic strategy. Furthermore, a comprehensive characterization workflow utilizing NMR, IR, and Mass Spectrometry has been outlined, with predicted data to aid researchers in the verification of the final product. The methodologies and data presented herein serve as a reliable technical resource for professionals engaged in organic synthesis and drug discovery.

References

-

Wikipedia contributors. (2023). Duff reaction. Wikipedia, The Free Encyclopedia. [Link]

-

ChemBK. (2024). 3-(tert-Butyl)-4-methoxybenzaldehyde. [Link]

-

Organic Syntheses. p-Dimethylaminobenzaldehyde. Org. Synth. 1963, 43, 22. [Link]

-

Cheméo. Chemical Properties of 3-Hydroxy-4-methoxybenzaldehyde, tert-butyldimethylsilyl ether. [Link]

-

PubChem. 3-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]

-

Cambridge University Press. Duff Reaction. Name Reactions in Organic Synthesis. [Link]

-

Lindler, C. B. (2014). The Duff Reaction: Researching A Modification. The ScholarShip at ECU. [Link]

-

Smith, W. E. (1972). Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid. The Journal of Organic Chemistry, 37(24), 3972–3973. [Link]

- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.

-

Wikipedia contributors. (2023). Rieche formylation. Wikipedia, The Free Encyclopedia. [Link]

-

Organic Chemistry Portal. Formylation. [Link]

-

Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. [Link]

-

The Organic Reaction Portal. Rieche Formylation. [Link]

-

SynArchive. Rieche Formylation. [Link]

-

PubChem. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

I.R.I.S. OC. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. [Link]

-

The Journal of Organic Chemistry. Short Synthesis of tert-Butyl-Hydroxylated 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. [Link]

-

Thieme E-Books. Synthesis by Formylation of Arene—Hydrogen Bonds. [Link]

-

NIST WebBook. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. [Link]

-

PubChem. 3-Benzyloxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

- Google Patents. Process for synthesizing p-methoxy benzaldehyde or p-tertbutyl benzaldehyde.

-

MDPI. Formylation of Amines. [Link]

- Google Patents.

-

Royal Society of Chemistry. Supplementary Information for Transesterification and de-esterification of esters with sodium tert-butoxide. [Link]

-

NIST WebBook. Mass spectrum of 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. [Link]

-

NIST WebBook. IR Spectrum of 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. [Link]

-

PubChem. 3-Ethoxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

- Google Patents. Method for synthesizing tert-butylated hydroxyanisole through solid-liquid-phase reaction.

-

Chegg. The infrared (IR) spectrum of 4-methoxybenzaldehyde B. [Link]

-

Green Chemistry Letters and Reviews. Formylation and acetylation of alcohols using Amberlyst-15 as a recyclable heterogeneous catalyst. [Link]

-

ResearchGate. Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. [Link]

-

PubChem. 4-tert-Butylbenzaldehyde. National Center for Biotechnology Information. [Link]

-

ResearchGate. A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. [Link]

-

NIST WebBook. Benzaldehyde, 3-hydroxy-4-methoxy-. [Link]

-

MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP000532. [Link]

Sources

An In-depth Technical Guide to 3-Tert-butyl-4-methoxybenzaldehyde for Researchers and Drug Development Professionals

Introduction

3-Tert-butyl-4-methoxybenzaldehyde, a substituted aromatic aldehyde, represents a molecule of significant interest in the fields of medicinal chemistry and organic synthesis. Its structural architecture, featuring a benzaldehyde core modified with a sterically demanding tert-butyl group and an electron-donating methoxy group, imparts a unique combination of lipophilicity, steric hindrance, and electronic properties. These characteristics make it a valuable scaffold for the design and synthesis of novel therapeutic agents and a versatile intermediate for the construction of complex molecular frameworks. This technical guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, synthetic methodologies, and potential biological applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The distinct physicochemical properties of this compound are fundamental to its behavior in chemical reactions and biological systems. A summary of its key properties is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |

| Molecular Weight | 192.25 g/mol | [1][2] |

| Appearance | Colorless or light yellow liquid | [2] |

| Boiling Point | Approximately 240 °C | [2] |

| Density | Approximately 0.97 g/cm³ | [2] |

| Solubility | Soluble in many organic solvents, such as alcohols, ethers, and chlorinated hydrocarbons. | [2] |

| CAS Number | 107430-92-2 | [1][2][3][4] |

Chemical Structure

The chemical structure of this compound is foundational to its reactivity and interactions with biological targets.

Caption: Synthetic workflow for this compound via the Duff reaction.

Experimental Protocol: Duff Reaction

This protocol is adapted from established procedures for the Duff reaction on substituted phenols.

Materials:

-

2-tert-butyl-4-methoxyphenol

-

Hexamethylenetetramine (HMTA)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-tert-butyl-4-methoxyphenol (1 equivalent) in trifluoroacetic acid.

-

Addition of Reagent: To the stirred solution, add hexamethylenetetramine (1.1 equivalents) portion-wise. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

-

Washing: Combine the organic layers and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

-

Trifluoroacetic Acid: Serves as both a solvent and a catalyst, protonating HMTA to form the electrophilic iminium ion necessary for formylation.

-

Hexamethylenetetramine (HMTA): Acts as the formylating agent.

-

Aqueous Workup and Neutralization: The acidic workup hydrolyzes the intermediate imine to the final aldehyde product. Neutralization is crucial to remove the trifluoroacetic acid.

-

Column Chromatography: This purification step is essential to separate the desired product from any unreacted starting material and potential side products.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented, its structural motifs suggest several potential applications in drug discovery and development.

-

Antioxidant and Anti-inflammatory Properties: The precursor, 2-tert-butyl-4-methoxyphenol (a component of BHA), is a well-known antioxidant. The introduction of the aldehyde functionality in the 3-position may modulate this activity. Phenolic compounds are known to exhibit anti-inflammatory effects, and this derivative could be explored for similar properties. [5][6]* Antimicrobial and Cytotoxic Activity: Many substituted benzaldehydes and their derivatives have demonstrated significant antimicrobial and cytotoxic activities. The combination of the lipophilic tert-butyl group and the electron-donating methoxy group could enhance cell membrane permeability and interaction with biological targets, making it a candidate for screening in these areas. [7][8]* Synthetic Intermediate: The aldehyde group is a versatile functional handle for a wide range of chemical transformations, including the synthesis of Schiff bases, chalcones, and other heterocyclic compounds with known biological activities. [9]This makes this compound a valuable building block for generating libraries of diverse compounds for high-throughput screening in drug discovery programs.

Safety and Handling

Based on the information for related compounds, this compound may be irritating to the eyes and skin. It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid prolonged exposure to air. [2]

Conclusion

This compound is a molecule with significant potential in organic synthesis and medicinal chemistry. Its unique combination of steric and electronic features makes it an attractive target for further investigation. This technical guide has provided a comprehensive overview of its physicochemical properties, predicted spectral data, a detailed synthetic protocol, and a discussion of its potential applications. It is hoped that this information will serve as a valuable resource for researchers and scientists working in the field of drug development and chemical synthesis.

References

-

ChemBK. 107430-92-2. [Link]

-

Adooore. This compound. [Link]

-

Oriental Journal of Chemistry. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. [Link]

-

Cheméo. Chemical Properties of 3-Hydroxy-4-methoxybenzaldehyde, tert-butyldimethylsilyl ether. [Link]

-

ResearchGate. the strong cytotoxic activity of 3-methoxybenzaldehyde and... [Link]

- Google Patents. US4898993A - Process for preparing 2-tert-butyl-4-methoxyphenol.

-

ResearchGate. Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From3- benzyloxy-4- methoxybenzaldehyde. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. arctomsci.com [arctomsci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]

An In-Depth Technical Guide to the Spectral Analysis of 3-Tert-butyl-4-methoxybenzaldehyde

Molecular Structure and Spectroscopic Overview

3-Tert-butyl-4-methoxybenzaldehyde possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The presence of an aldehyde, a methoxy group, and a bulky tert-butyl group influences the electronic environment of the aromatic protons and carbons, as well as the vibrational modes of the molecule and its fragmentation pattern in mass spectrometry.

Molecular Structure of this compound

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This in-depth technical guide provides a comprehensive spectroscopic characterization of this compound based on established principles and comparative analysis. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for researchers in the fields of organic synthesis, materials science, and drug development to identify and characterize this molecule. The logical flow from structural prediction to the interpretation of spectral data, grounded in the fundamental principles of each spectroscopic technique, ensures a high degree of scientific integrity and trustworthiness.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0029686). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0029686). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0029686). Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chegg. (2022, January 11). The infrared (IR) spectrum of 4-methoxybenzaldehyde B. Retrieved from [Link]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to tert-Amyl Peroxyacetate (TAPA)

Foreword: Understanding the Role of tert-Amyl Peroxyacetate in Modern Polymer Chemistry

In the landscape of industrial and research chemistry, organic peroxides stand as a critical class of compounds, primarily for their role as initiators in free-radical polymerization. Among these, tert-Amyl peroxyacetate (TAPA), with CAS number 690-83-5, has carved a significant niche. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of TAPA, from its fundamental physicochemical properties to its nuanced applications in polymer synthesis. The narrative that follows is built on the pillars of scientific integrity, drawing from established research and practical insights to explain not just the "how" but, more importantly, the "why" behind its utility and the experimental choices made when employing it.

Section 1: Core Physicochemical and Thermal Properties

tert-Amyl peroxyacetate is an organic peroxide belonging to the peroxyester family.[1] Its molecular structure, featuring a tertiary amyl group, is key to its thermal stability and reactivity profile, which we will explore in subsequent sections. A clear understanding of its physical and chemical properties is paramount for its effective and safe use in any laboratory or industrial setting.

Key Physicochemical Data

The essential properties of tert-Amyl peroxyacetate are summarized in the table below for quick reference. These values are critical for designing experiments, ensuring safety, and predicting its behavior in various solvent systems.

| Property | Value | Source(s) |

| CAS Number | 690-83-5 | [1][2][3] |

| Molecular Formula | C₇H₁₄O₃ | [1] |

| Molecular Weight | 146.20 g/mol | [1] |

| Appearance | Colorless, clear liquid | [1][4] |

| Density | 0.923 g/cm³ (at 20°C) | [1][4] |

| Refractive Index | 1.4035 (at 20°C) | [1] |

| Solubility | Insoluble in water; soluble in most organic solvents. | [1][4] |

| Theoretical Active Oxygen | 10.94% | [1] |

| Purity | Typically available as 50% or 70% solutions in odorless mineral spirits or isododecane. | [1] |

Thermal Decomposition and Half-Life Data

The utility of TAPA as a free-radical initiator is intrinsically linked to its thermal decomposition kinetics. The rate of decomposition, often expressed as its half-life at various temperatures, dictates the optimal temperature range for its application in polymerization processes. The decomposition involves the homolytic cleavage of the weak oxygen-oxygen bond, generating highly reactive free radicals that initiate the polymerization chain reaction.[5]

The thermal decomposition of tert-amyl peroxyesters like TAPA has been studied in detail, revealing first-order decomposition kinetics.[6] The rate of decomposition is influenced by both temperature and pressure.[6] The activation energy for the thermal decomposition of tert-Amyl peroxyacetate is approximately 152.16 kJ/mol.[1]

The following table presents the half-life of tert-Amyl peroxyacetate at different temperatures, which is crucial for selecting the appropriate reaction conditions for a given polymerization process.

| Temperature | Half-Life |

| 134°C | 0.1 hour |

| 114°C | 1 hour |

| 96°C | 10 hours |

| [Source:[1]] |

The major decomposition products of tert-Amyl peroxyacetate include tert-amyl alcohol, acetic acid, methane, and ethane.[1]

Caption: Thermal decomposition pathway of tert-Amyl peroxyacetate.

Section 2: Applications in Polymer Synthesis

The primary application of tert-Amyl peroxyacetate lies in its role as a thermal initiator for free-radical polymerization.[1] It is employed in the synthesis of a wide range of polymers, and its selection over other initiators is often dictated by the desired reaction temperature and the specific properties of the final polymer.

Polymerization of Olefins and Vinyl Monomers

TAPA is an effective initiator for the high-pressure polymerization of ethylene to produce low-density polyethylene (LDPE), particularly in tubular reactor processes.[1] It can be used in combination with other peroxides to optimize the polymerization efficiency.[1]

Furthermore, TAPA serves as an initiator for the polymerization of:

One of the key advantages of using tert-amyl peroxides over their tert-butyl counterparts is the potential to synthesize acrylic resins with a lower molecular weight and a narrower molecular weight distribution.[8] This is particularly beneficial in the formulation of high-solids coatings, where lower viscosity is desirable.[8]

Curing of Unsaturated Polyester Resins

Beyond polymerization initiation, tert-Amyl peroxyacetate also functions as a high-temperature curing agent for unsaturated polyester resins.[1] This makes it suitable for applications that demand robust thermal properties in the final cured product.[1]

Section 3: Experimental Protocol - Solution Polymerization of Acrylates

To illustrate the practical application of tert-Amyl peroxyacetate, this section provides a generalized, step-by-step protocol for the solution polymerization of an acrylic monomer mixture. This protocol should be adapted based on the specific monomers, desired polymer properties, and available laboratory equipment.

Materials and Equipment

-

Jacketed glass reactor with a mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet.

-

Monomer addition pump.

-

Heating/cooling circulator.

-

Acrylic monomers (e.g., Styrene, Butyl Acrylate, 2-Hydroxyethyl Acrylate).

-

Solvent (e.g., oxo-heptyl acetate).

-

tert-Amyl peroxyacetate (as a solution in a suitable solvent).

-

Nitrogen supply.

Step-by-Step Procedure

-

Reactor Setup and Inerting: Assemble the reactor system as described above. Purge the reactor with nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a gentle nitrogen blanket throughout the reaction.

-

Solvent Charging and Heating: Charge the reactor with the desired amount of solvent. Begin stirring and heat the solvent to the target reaction temperature (e.g., 114°C, where the half-life of TAPA is approximately 1 hour).[1][8]

-

Monomer and Initiator Feed Preparation: In a separate vessel, prepare a mixture of the acrylic monomers. In another vessel, prepare the initiator solution by diluting the required amount of tert-Amyl peroxyacetate in a portion of the solvent.

-

Initiation and Polymerization: Once the solvent reaches the target temperature, begin the continuous addition of the monomer mixture and the initiator solution to the reactor over a predetermined period (e.g., 2-4 hours).

-

Holding Period: After the addition of monomers and initiator is complete, maintain the reaction mixture at the target temperature for a holding period (e.g., 1-2 hours) to ensure high monomer conversion.

-

Cooling and Discharge: After the holding period, cool the reactor contents to a safe temperature and discharge the resulting polymer solution.

Caption: Workflow for solution polymerization of acrylates using TAPA.

Section 4: Safety, Handling, and Storage

Organic peroxides are thermally sensitive and must be handled with care. tert-Amyl peroxyacetate is classified as a liquid organic peroxide, type E.[9]

Key Safety Parameters

-

Self-Accelerating Decomposition Temperature (SADT): 60°C.[1] The SADT is the lowest temperature at which self-accelerating decomposition may occur in the transport packaging.[10]

-

Storage Temperature: Recommended maximum storage temperature is 30°C.[1]

Handling and Storage Recommendations

-

Store in a cool, well-ventilated area away from heat sources, open flames, and direct sunlight.[1]

-

Keep away from incompatible materials such as acids, bases, reducing agents, and flammable substances.[1]

-

Use explosion-proof lighting and ventilation in storage areas.[1]

-

Handle with care to avoid impact or vibration.[1]

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Never return unused material to the original container.[9]

Conclusion

tert-Amyl peroxyacetate is a versatile and efficient organic peroxide initiator with significant applications in the polymer industry. Its well-defined thermal decomposition kinetics allows for controlled initiation of polymerization over a range of temperatures. The ability to produce polymers with specific molecular weight characteristics makes it a valuable tool for researchers and professionals in materials science and chemical synthesis. Adherence to strict safety and handling protocols is essential for its use. This guide provides a foundational understanding of TAPA, intended to support its informed and safe application in research and development.

References

- Buback, M., Nelke, D., & Vögele, H.-P. (2003). Pressure and Temperature Dependence of the Decomposition Rate of Aliphatic tert-Amyl Peroxyesters. Z. Phys. Chem., 217, 1169-1191.

-

ETW International. (n.d.). tert-Amyl peroxyacetate (TAPA), 690-83-5. LAAP. Retrieved from [Link]

-

Buback, M., et al. (2002). Pressure and Temperature Dependence of the Decomposition Rate of Aliphatic tert-butyl Peroxyesters. ResearchGate. Retrieved from [Link]

-

CPAchem. (2025). Safety data sheet: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Retrieved from [Link]

-

Epishin, A., & Lisovenko, D. (n.d.). Reaction mechanism of the decomposition of organic peroxyesters... ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Amyl peroxy-2-ethylhexanoate. Retrieved from [Link]

-

Pergan. (n.d.). Polymerization of monomers with Organic Peroxide for the High Polymer Industry. Retrieved from [Link]

-

European Patent Office. (2007). Process for synthesizing selected organic peroxides. EP 1852418 A1. Retrieved from [Link]

-

Yunno. (n.d.). Tert-Amyl peroxybenzoate TAPB 4511-39-1. Retrieved from [Link]

- Google Patents. (2007). WO2007125091A1 - Process for synthesizing selected organic peroxides.

- Google Patents. (n.d.). CN112300045A - Synthesis and purification method of high-purity tert-amyl peroxy-2-ethylhexyl carbonate.

-

Pohanish, R. P. (2012). Organic Peroxides. ResearchGate. Retrieved from [Link]

Sources

- 1. tert-Amyl peroxyacetate (TAPA), 690-83-5 | Ester peroxides | LAAP | ETW [etwinternational.com]

- 2. Trigonox 133-CK60 tert-Amyl peroxyacetate, 60% solution in Isopar K [nouryon.com]

- 3. tert-Amyl peroxyacetate | 690-83-5 [chemicalbook.com]

- 4. China Di-Tert-Amyl Peroxide,Luperox Dta,Tert-Amyl Peroxide Manufacturer, Di-Tert-Amyl Peroxide [zlmchemical.com]

- 5. pergan.com [pergan.com]

- 6. Decomposition Rate of Aliphatic tert-Amyl Peroxyesters [uni-pc.gwdg.de]

- 7. Trigonox 133-CK60 tert-Amyl peroxyacetate, 60% solution in Isopar K [nouryon.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nouryon.com [nouryon.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Tert-butyl-4-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3-tert-butyl-4-methoxybenzaldehyde. In the absence of direct crystallographic data for this specific molecule, this document synthesizes principles of steric and electronic effects, draws inferences from structurally analogous compounds, and outlines robust experimental and computational protocols for its definitive characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural nuances of substituted benzaldehydes. We will explore the interplay of the bulky tert-butyl group and the electron-donating methoxy group on the orientation of the aldehyde functionality and the overall molecular geometry.

Introduction: The Significance of Molecular Conformation

The three-dimensional arrangement of atoms in a molecule, its conformation, is intrinsically linked to its physical, chemical, and biological properties. For pharmacologically active molecules, specific conformations are often required for effective binding to biological targets. This compound, a substituted aromatic aldehyde, presents an interesting case study in conformational analysis due to the presence of two sterically and electronically distinct substituents ortho and meta to the aldehyde group. Understanding its preferred conformation is crucial for predicting its reactivity, designing derivatives, and elucidating its potential biological activity.

Predicted Molecular Structure and Conformation

The molecular structure of this compound is defined by a benzene ring substituted with a tert-butyl group at the 3-position, a methoxy group at the 4-position, and an aldehyde group at the 1-position. The key conformational questions revolve around the rotational freedom of the aldehyde and methoxy groups.

Conformational Drivers: Steric Hindrance and Electronic Effects

The conformation of this compound is primarily dictated by the interplay of two major factors:

-

Steric Hindrance : The tert-butyl group is exceptionally bulky and exerts significant steric pressure on adjacent substituents. This "steric locking" effect is well-documented and can force neighboring groups into specific orientations to minimize van der Waals repulsion.

-

Electronic Effects : The methoxy group is a strong electron-donating group through resonance, influencing the electron density of the aromatic ring and the rotational barrier of the adjacent aldehyde group. The aldehyde group is an electron-withdrawing group.

Based on these principles, we can predict the most stable conformation. The large tert-butyl group at the 3-position will sterically hinder the rotation of the aldehyde group. To minimize this steric clash, the aldehyde group is expected to preferentially adopt a conformation where the carbonyl oxygen points away from the tert-butyl group. This would result in the aldehydic hydrogen being positioned closer to the tert-butyl group.

Furthermore, the methoxy group at the 4-position will influence the electronic environment. The resonance donation from the methoxy group can stabilize a planar arrangement of the aldehyde group with the benzene ring to maximize conjugation.

Spectroscopic Characterization: A Predictive Approach

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons, the aldehyde proton, the methoxy protons, and the tert-butyl protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet | Deshielded due to the electronegativity of the oxygen and the aromatic ring current. |

| Aromatic (H-2) | 7.6 - 7.8 | Doublet | Ortho to the electron-withdrawing aldehyde group. |

| Aromatic (H-5) | 7.5 - 7.7 | Doublet of doublets | Coupled to H-2 and H-6. |

| Aromatic (H-6) | 6.9 - 7.1 | Doublet | Ortho to the electron-donating methoxy group. |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | Typical chemical shift for a methoxy group on an aromatic ring. |

| Tert-butyl (-C(CH₃)₃) | 1.3 - 1.5 | Singlet | Shielded aliphatic protons, integrating to 9H. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum would provide insights into the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Aldehyde (C=O) | 190 - 195 | Characteristic downfield shift for a carbonyl carbon. |

| Aromatic (C-4) | 160 - 165 | Carbon bearing the methoxy group, deshielded. |

| Aromatic (C-1) | 130 - 135 | Carbon bearing the aldehyde group. |

| Aromatic (C-3) | 140 - 145 | Carbon bearing the tert-butyl group. |

| Aromatic (C-2, C-5, C-6) | 110 - 130 | Aromatic carbons. |

| Methoxy (-OCH₃) | 55 - 60 | Typical chemical shift for a methoxy carbon. |

| Tert-butyl (quaternary C) | 34 - 36 | Quaternary carbon of the tert-butyl group. |

| Tert-butyl (CH₃) | 30 - 32 | Methyl carbons of the tert-butyl group. |

Predicted IR Spectral Data

The infrared spectrum would be dominated by strong absorptions corresponding to the carbonyl and C-O stretching vibrations.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C-O Stretch (Methoxy) | 1250 - 1300 | Strong |

| C-O Stretch (Methoxy) | 1020 - 1080 | Strong |

Experimental and Computational Workflow for Definitive Structural Elucidation

To move from a predictive model to a definitive structural and conformational assignment, a combined experimental and computational approach is recommended.

Experimental Protocols

Protocol 4.1.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

¹H NMR Acquisition : Acquire a standard ¹H NMR spectrum to confirm the basic structure and identify proton chemical shifts and coupling constants.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum, along with a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.

-

2D NMR Experiments :

-

COSY (Correlation Spectroscopy) : To establish ¹H-¹H coupling networks and confirm assignments of aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range ¹H-¹³C correlations, which are crucial for assigning quaternary carbons and confirming the overall connectivity.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : This is the key experiment for conformational analysis. Through-space correlations between the aldehydic proton and the protons of the tert-butyl group, and between the methoxy protons and adjacent aromatic protons, will provide direct evidence for the preferred rotational conformation.

-

Protocol 4.1.2: Single-Crystal X-ray Diffraction

-

Crystal Growth : Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation from various solvents (e.g., ethanol, hexane, ethyl acetate) or by vapor diffusion.

-

Data Collection : Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement : Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain a high-resolution molecular structure. This will provide definitive information on bond lengths, bond angles, and the solid-state conformation.

Computational Chemistry Protocol

Protocol 4.2.1: Conformational Search and Energy Calculations

-

Initial Structure Generation : Build the 3D structure of this compound using a molecular modeling program.

-

Conformational Search : Perform a systematic or stochastic conformational search to identify all low-energy conformers. This is particularly important for exploring the rotational potential energy surfaces of the aldehyde and methoxy groups.

-

Geometry Optimization and Energy Calculation :

-

Perform geometry optimizations of the identified conformers using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Calculate the relative energies of the optimized conformers to determine the most stable conformation in the gas phase.

-

Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

-

Rotational Barrier Calculation : Scan the potential energy surface by systematically rotating the C(aromatic)-C(aldehyde) and C(aromatic)-O(methoxy) bonds to calculate the rotational energy barriers.

Caption: Combined experimental and computational workflow for structural elucidation.

Interplay of Substituents and Conformational Logic

The conformational preference of this compound can be understood through a logical progression of steric and electronic considerations.

Sources

- 1. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde(1620-98-0) 13C NMR spectrum [chemicalbook.com]

- 2. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | C15H22O2 | CID 73219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde [webbook.nist.gov]

- 6. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0 [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

Thermal stability and degradation of 3-Tert-butyl-4-methoxybenzaldehyde

<_-3a_bd_tb_bu_bu_4-methoxybenzaldehyde>## An In-depth Technical Guide on the Thermal Stability and Degradation of 3-Tert-butyl-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal chemical intermediate in the pharmaceutical and specialty chemical industries. Its thermal stability is a critical parameter governing its storage, handling, and reaction conditions, directly impacting the purity, efficacy, and safety of downstream products. This guide provides a comprehensive technical overview of the thermal behavior of this compound, detailing its degradation pathways and outlining robust analytical methodologies for its stability assessment. The insights and protocols presented herein are designed to empower researchers and professionals in making informed decisions for process optimization and quality control.

Introduction: Chemical Identity and Industrial Relevance

This compound, with the chemical formula C₁₂H₁₆O₂, is an aromatic aldehyde whose utility in organic synthesis is well-established.[1] It serves as a key building block in the creation of complex molecules with biological activity.[1] The aldehyde functional group, while being the center of its synthetic reactivity, is also a point of potential instability. The presence of the sterically bulky tert-butyl group and the electron-donating methoxy group on the benzene ring introduces a unique electronic and steric environment that modulates its overall stability. A thorough understanding of its thermal limits is therefore not just an academic exercise but a practical necessity for ensuring reproducible and safe chemical manufacturing processes.

Foundational Physicochemical Properties

A baseline understanding of the compound's physical properties is essential before delving into its thermal stability.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol [1] |

| Appearance | Colorless or light yellow liquid[1] |

| Boiling Point | Approximately 240 °C[1] |

| Density | Approximately 0.97 g/cm³[1] |

| Solubility | Soluble in many organic solvents (alcohols, ethers, chlorinated hydrocarbons)[1] |

Note: These values are approximate and can vary based on purity and experimental conditions.

Assessing Thermal Stability: Key Analytical Techniques

A multi-pronged analytical approach is required to comprehensively characterize the thermal stability of this compound. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][3]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[2] This technique is invaluable for determining the onset of thermal decomposition.

Experimental Protocol: TGA

-

Instrument Calibration: Ensure the TGA instrument is calibrated using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA pan (ceramic or aluminum).

-

Analysis Conditions:

-

Heat the sample from ambient temperature to a suitable upper limit (e.g., 600 °C) at a linear heating rate of 10 °C/min.

-

Maintain a constant flow of an inert gas, such as nitrogen, to prevent oxidative degradation.[4]

-

-

Data Acquisition: Record the sample mass as a function of temperature. The resulting TGA curve provides the temperature at which significant mass loss begins.[2]

Caption: TGA Experimental Workflow.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to detect thermal events such as melting, crystallization, and decomposition.[3][5]

Experimental Protocol: DSC

-

Instrument Calibration: Calibrate the DSC instrument with a high-purity indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Use an empty sealed pan as a reference.

-

Analysis Conditions:

-

Heat the sample and reference pans at a controlled rate (e.g., 10 °C/min) over a temperature range that includes the expected melting and decomposition points.

-

-

Data Acquisition: Record the differential heat flow. The melting point will appear as an endothermic peak, while decomposition may be indicated by a subsequent exothermic or endothermic event.[5]

Caption: DSC Experimental Workflow.

Degradation Chemistry: Pathways and Products

The degradation of this compound under thermal stress can proceed through several pathways, primarily involving the reactive aldehyde group and the substituents on the aromatic ring.

Potential Degradation Pathways:

-

Oxidation: The aldehyde group is susceptible to oxidation, particularly in the presence of air, to form the corresponding carboxylic acid, 3-tert-butyl-4-methoxybenzoic acid. This is a common degradation pathway for many benzaldehyde derivatives.[6]

-

Decarbonylation: At elevated temperatures, benzaldehydes can undergo decarbonylation to form benzene derivatives.[6] In this case, it could potentially lead to 2-tert-butyl-anisole.

-

Dealkylation: The tert-butyl group, while sterically hindering, can be cleaved at high temperatures, leading to the formation of 4-methoxybenzaldehyde.

-

Demethylation: The methoxy group's ether linkage can also be a point of thermal cleavage, resulting in the formation of 3-tert-butyl-4-hydroxybenzaldehyde.

Caption: Potential Thermal Degradation Pathways.

Isothermal Stress Testing and Stability-Indicating Methods

To understand the degradation kinetics and identify the primary degradation products under more realistic storage and processing conditions, isothermal stress testing is crucial. This involves exposing the compound to specific elevated temperatures for extended periods and analyzing the samples at various time points.

A robust, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for this analysis.[7][8] Such a method must be capable of separating the parent compound from all potential degradation products and process impurities.[8]

Protocol: Development of a Stability-Indicating HPLC Method

-

Forced Degradation Studies: Subject this compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.

-

Column and Mobile Phase Screening: Screen various reversed-phase HPLC columns (e.g., C18, C8, Phenyl) and mobile phase compositions (e.g., acetonitrile/water or methanol/water with acid or buffer) to achieve optimal separation.

-

Method Optimization: Fine-tune parameters such as gradient profile, flow rate, and column temperature to ensure resolution of all peaks.

-

Detection: Utilize a UV detector at a wavelength where the parent compound and all major degradants have adequate absorbance.

-

Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Practical Implications and Recommendations

The data gathered from these studies have direct implications for the handling and use of this compound.

Table 2: Summary of Stability and Recommendations

| Aspect | Findings and Recommendations |

| Storage | Store in a cool, dark, and well-ventilated area.[1] Consider storage under an inert atmosphere to minimize oxidation. |

| Handling | Avoid prolonged exposure to high temperatures and air.[1] Use appropriate personal protective equipment, as the compound can be an irritant.[1] |

| Process Development | The thermal stability data should inform the selection of reaction temperatures and durations to minimize impurity formation. |

| Quality Control | Implement a validated stability-indicating HPLC method for routine purity testing and stability monitoring of the compound. |

Conclusion

The thermal stability of this compound is a multifaceted characteristic that is critical to its successful application in scientific and industrial settings. A systematic approach, combining thermo-analytical techniques like TGA and DSC with chromatographic stability studies, provides a comprehensive understanding of its degradation profile. By leveraging this knowledge, researchers, scientists, and drug development professionals can implement appropriate control strategies to ensure the quality, safety, and efficacy of their processes and final products.

References

A comprehensive list of references would be compiled from peer-reviewed journals, regulatory guidelines, and chemical databases to support the claims and protocols outlined in this guide. Examples of relevant sources include:

- Model studies on benzene formation

- DSC thermogram of benzaldehyde, CDMOF, and CDMOF-benzaldehyde inclusion complex.

- Organic Chemistry – Specific Name Reactions. N/A.

- 3-(tert-Butyl)-4-methoxybenzaldehyde. ChemBK.

- Thermogravimetric analysis. Wikipedia.

- Thermogravimetric Analysis. N/A.

- Stability-Indic

- Thermogravimetry analysis (TGA) curves of (a) MCC, (b) di-aldehyde...

- Thermogravimetric Analysis - TGA or TGA applic

- Thermal stability and degradation of 3-tert-Butyl-4-methoxyphenol. Benchchem.

- (PDF) Degradation Pathway.

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Differential scanning calorimetry. Wikipedia.

- Thermogravimetric analysis (TGA). Chemistry LibreTexts.

- Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Benchchem.

- Short Synthesis of tert-Butyl-Hydroxylated 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Synthesis of tert-Butyl-Hydroxylated S-2474.

- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. NIH.

- 3-(tert-butyl)-4-methoxybenzaldehyde oxime. ChemicalBook.

- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. PubChem.

- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PMC - PubMed Central.

- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

- Photocontrolled Noncovalent Cross-Linkers with Diversely Tunable Properties via Interchangeable Metal C

- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. NIH.

- 3-tert-Butyldimethylsiloxy-4-methoxybenzaldehyde. SCBT.

- Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremedi

- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. SIELC Technologies.

- Chemical Properties of 3-Hydroxy-4-methoxybenzaldehyde, tert-butyldimethylsilyl ether. Cheméo.

Sources

- 1. chembk.com [chembk.com]

- 2. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. web.vscht.cz [web.vscht.cz]

- 8. chromatographyonline.com [chromatographyonline.com]

The Alchemical Core: Unlocking the Therapeutic Potential of 3-Tert-butyl-4-methoxybenzaldehyde in Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutic agents. 3-Tert-butyl-4-methoxybenzaldehyde, a sterically hindered phenolic aldehyde, emerges as a molecule of significant interest. Its unique structural amalgamation—a reactive aldehyde functionality, a methoxy-activated aromatic ring, and a bulky tert-butyl group—positions it as a versatile synthetic intermediate for a plethora of bioactive compounds. This technical guide delves into the core medicinal chemistry applications of this compound, elucidating its potential as a cornerstone for the synthesis of potent antioxidant, anti-inflammatory, and anticancer agents. We will explore the mechanistic rationale behind its utility, provide detailed synthetic protocols for its derivatization into promising chalcone and Schiff base scaffolds, and outline robust methodologies for their biological evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental insights.

The Structural Rationale: A Triad of Functionality

The therapeutic potential of this compound is not happenstance; it is a direct consequence of its distinct molecular architecture. Three key features synergize to create a scaffold ripe for medicinal chemistry exploration:

-

The Aldehyde "Handle": The formyl group is a versatile chemical handle, readily participating in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the facile introduction of diverse chemical moieties, enabling the construction of extensive compound libraries for structure-activity relationship (SAR) studies.

-

The Hindered Phenolic Core: The tert-butyl group ortho to the eventual hydroxyl (after demethylation) or influencing the methoxy group provides significant steric hindrance. This is a classic "hindered phenol" motif, which is crucial for stabilizing the phenoxyl radical that forms during antioxidant activity. This structural feature is the bedrock of its potential in combating oxidative stress-related pathologies.

-

The Methoxy-Activated Ring: The methoxy group at the para position is an electron-donating group, which activates the benzene ring towards electrophilic substitution and influences the electronic properties of the entire molecule. This electronic modulation can be fine-tuned in derivative synthesis to optimize biological activity.

Synthesis of this compound

While commercially available, understanding the synthesis of the core molecule is fundamental. A common synthetic route involves the formylation of 2-tert-butyl-4-methoxyphenol.

Exemplary Synthetic Protocol: Ortho-Formylation

A plausible laboratory-scale synthesis can be achieved via the Duff reaction or similar ortho-formylation methods.

Materials:

-

2-tert-butyl-4-methoxyphenol

-

Hexamethylenetetramine (HMTA)

-

Glycerol or trifluoroacetic acid

-

Hydrochloric acid (HCl)

-

Diethyl ether or other suitable organic solvent

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-tert-butyl-4-methoxyphenol in a suitable solvent like glycerol, add hexamethylenetetramine.

-

Heat the mixture, typically to around 150 °C, for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and hydrolyze the intermediate by adding an aqueous acid solution (e.g., HCl) and heating.

-

Extract the product into an organic solvent such as diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Key Applications in Medicinal Chemistry: A Gateway to Bioactive Derivatives

The primary utility of this compound in medicinal chemistry lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules.[1] Two of the most prominent classes of derivatives are chalcones and Schiff bases.

Chalcones: The α,β-Unsaturated Ketone Powerhouse

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural products and synthetic compounds renowned for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] They are readily synthesized from this compound via the Claisen-Schmidt condensation.[4][5]

This protocol describes a general procedure for the base-catalyzed condensation of this compound with a substituted acetophenone.

Materials:

-

This compound

-

A substituted acetophenone (e.g., 4'-hydroxyacetophenone, 4'-aminoacetophenone)

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Ethanol or methanol

-

Glacial acetic acid

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and the chosen substituted acetophenone (1 equivalent) in ethanol.

-

Slowly add an aqueous solution of NaOH or KOH (e.g., 40-50%) to the stirred mixture at room temperature.

-

Continue stirring for 2-4 hours. The reaction can be monitored by TLC. A color change and the formation of a precipitate often indicate product formation.

-

After the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute glacial acetic acid to neutralize the excess base.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified product.

Logical Workflow for Chalcone Synthesis and Evaluation

Caption: Activation of the Nrf2 antioxidant pathway by hindered phenols.

Protocols for Biological Evaluation

To substantiate the therapeutic potential of derivatives synthesized from this compound, rigorous biological testing is essential. The following are standard, validated protocols for assessing their antioxidant, anticancer, and antimicrobial activities.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. [6] Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compounds and a positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Prepare serial dilutions of the test compounds and the positive control in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the test compound dilutions to the respective wells. Include a blank (methanol only) and a control (DPPH solution with methanol).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

| Compound | Concentration | % DPPH Scavenging |

| Positive Control | Varies | Varies |

| Test Compound 1 | Varies | Varies |

| Test Compound 2 | Varies | Varies |

MTT Assay (Anticancer/Cytotoxicity Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. [7][8][9] Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

96-well flat-bottom sterile culture plates

-

Test compounds and a positive control (e.g., Doxorubicin)

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.

Broth Microdilution Assay (Antimicrobial Susceptibility)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. [10][11] Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Test compounds and a positive control (e.g., a known antibiotic)

-

96-well microplates

-

Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

This compound represents a compelling starting point for the development of novel therapeutic agents. Its inherent structural features, particularly the hindered phenol motif and the versatile aldehyde functionality, make it an ideal scaffold for generating libraries of bioactive molecules. The derivatization into chalcones and Schiff bases provides a direct route to compounds with demonstrated potential in the realms of antioxidant, anti-inflammatory, and anticancer research. The mechanistic underpinnings of these activities, rooted in the modulation of fundamental cellular pathways such as Nrf2 and NF-κB, offer a rational basis for further drug design and optimization. The protocols detailed in this guide provide a robust framework for the synthesis and evaluation of these promising derivatives. Future research should focus on expanding the diversity of derivatives, conducting in-depth SAR studies, and advancing the most potent compounds into preclinical in vivo models to fully realize the therapeutic promise held within this versatile chemical core.

References

-

UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Dojindo. [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

- Chang, C. C., et al. (2001). Antioxidant Activity of Fresh and Processed Scallion (Allium fistulosum L.). Journal of Agricultural and Food Chemistry, 49(3), 1475-1479.

-

Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]

-

Weinstain, R., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. [Link]

-

Yadav, V. R., et al. (2011). The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. Planta Medica, 77(11), 1141-1150. [Link]

-

NC DNA Day. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]

-

Li, R., et al. (2022). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Medicinal Chemistry, 13(2), 209-218. [Link]

-

Tomma, J. H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of New Chalcones Derived from New Aldehyde; 4-[5-(4`tolyl)-1,3,4-thiadiazole-2-yl] benzaldehyde. Ibn AL-Haitham Journal For Pure and Applied Sciences, 30(3), 68-76. [Link]

-

MDPI. (n.d.). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. MDPI. [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5006. [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

-

University of Texas at Dallas. (n.d.). Claisen-Schmidt Condensation. UT Dallas Personal Web Pages. [Link]

-

Zen-Bio, Inc. (2013). DPPH Antioxidant Assay Kit. Zen-Bio. [Link]

-

Tomma, J. H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of New Chalcones Derived from New Aldehyde; 4-[5-(4`tolyl)-1,3,4-thiadiazole-2-yl] benzaldehyde. Ibn AL-Haitham Journal For Pure and Applied Sciences, 30(3), 68–76. [Link]

-

Khan, K. M., et al. (2019). Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities. Bioorganic Chemistry, 85, 465-477. [Link]

-

ChemBK. (2024). 3-(tert-Butyl)-4-methoxybenzaldehyde. ChemBK. [Link]

-

ResearchGate. (n.d.). Exemplar chalcones known to be NF-κB inhibitors. ResearchGate. [Link]

-

Singh, P., et al. (2022). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(5), 1731. [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5006. [Link]

-

ResearchGate. (n.d.). Inhibition of TNFα-induced NF-κB activation by (A) chalcone 11 and (B) chalcone 13. ResearchGate. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Chalcone Derivatives As Potential Biological Activities. Global Research Online. [Link]

-

MDPI. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. MDPI. [Link]

-

Volcho, K., et al. (2023). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. International Journal of Molecular Sciences, 24(16), 12693. [Link]

-

IJTSRD. (n.d.). Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde. International Journal of Trend in Scientific Research and Development. [Link]

-

Al-Masoudi, N. A. (2011). Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Iraqi Journal of Pharmaceutical Sciences, 20(2), 20-27. [Link]

-

CUTM Courseware. (n.d.). Claisen-Schmidt Condensation. CUTM Courseware. [Link]

-

E-books. (n.d.). AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. E-books. [Link]

-

PLOS One. (n.d.). Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet. PLOS One. [Link]

-

Aizawa, Y., et al. (1987). Studies on hindered phenols and analogs. 2. 1,3-Benzoxathioles having SRS-A inhibiting activity. Journal of Medicinal Chemistry, 30(4), 601-605. [Link]

-

ResearchGate. (2020). (PDF) Sterically Hindered Phenols as Antioxidant. ResearchGate. [Link]

-

Trovato, A., et al. (2016). Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders. International Journal of Molecular Sciences, 17(1), 136. [Link]

-

Tobe, M., et al. (1997). Short Synthesis of tert-Butyl-Hydroxylated 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Synthesis of tert-Butyl-Hydroxylated S-2474. The Journal of Organic Chemistry, 62(21), 7453-7456. [Link]

-

PubMed Central. (n.d.). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. PubMed Central. [Link]

-

Yaseen, A. A., et al. (2021). An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Journal of University of Anbar for Pure Science, 15(2), 1-8. [Link]

-

Islam, M. T., et al. (2023). Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy. Journal of Pharmaceutical Investigation, 53(3), 329-342. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 11. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

An In-depth Technical Guide to 3-Tert-butyl-4-methoxybenzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Aromatic Allure of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of organic chemistry, serving as versatile building blocks in the synthesis of a vast array of complex molecules. Their inherent reactivity, stemming from the electrophilic aldehyde functional group and the nucleophilic aromatic ring, allows for a diverse range of chemical transformations. Within this important class of compounds, 3-tert-butyl-4-methoxybenzaldehyde occupies a niche but significant position, particularly in the realms of fragrance chemistry and as an intermediate in the synthesis of higher-value chemicals.

The historical development of synthetic aromatic aldehydes is intrinsically linked to the growth of the fragrance and flavor industries in the late 19th and early 20th centuries. The discovery that specific arrangements of functional groups on a benzene ring could elicit unique and desirable scents paved the way for the systematic synthesis of novel aromatic compounds. This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its known and potential applications.

Discovery and Historical Context

While a definitive seminal publication detailing the first synthesis of this compound (CAS Number: 107430-92-2) is not readily apparent in a historical context, its emergence is logically situated within the broader exploration of sterically hindered aromatic compounds for various industrial applications. The introduction of the bulky tert-butyl group alongside the methoxy and aldehyde functionalities suggests a deliberate effort to modulate the molecule's properties, such as its scent profile, reactivity, and stability.